3-(1H-benzimidazol-2-yl)-N'-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1,2,2-trimethylcyclopentanecarbohydrazide
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Overview
Description
3-(1H-1,3-BENZIMIDAZOL-2-YL)-N’~1~-[(E)-1-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOHYDRAZIDE is a complex organic compound that features a benzimidazole core linked to a pyrazole moiety through a hydrazide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,3-BENZIMIDAZOL-2-YL)-N’~1~-[(E)-1-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOHYDRAZIDE typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Synthesis of the Pyrazole Moiety: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone.
Coupling Reaction: The benzimidazole and pyrazole units are linked via a hydrazide bridge, often using a coupling reagent such as carbodiimide in the presence of a base.
Final Cyclization: The final product is obtained through cyclization and purification steps, which may involve recrystallization or chromatographic techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrazole rings.
Reduction: Reduction reactions may target the hydrazide bridge or the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzimidazole and pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and pyrazole rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **3-(1H-1,3-BENZIMIDAZOL-2-YL)-N’~1~-[(E)-1-(1-METHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOHYDRAZIDE
- **3-(1H-1,3-BENZIMIDAZOL-2-YL)-N’~1~-[(E)-1-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,2,2-DIMETHYL-1-CYCLOPENTANECARBOHYDRAZIDE
Uniqueness
The unique structural features of 3-(1H-1,3-BENZIMIDAZOL-2-YL)-N’~1~-[(E)-1-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOHYDRAZIDE, such as the specific substitution pattern on the pyrazole ring and the presence of the hydrazide bridge, contribute to its distinct chemical and biological properties. These features may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H32N6O |
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Molecular Weight |
420.6 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-[(E)-(1-ethyl-3,5-dimethylpyrazol-4-yl)methylideneamino]-1,2,2-trimethylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C24H32N6O/c1-7-30-16(3)17(15(2)29-30)14-25-28-22(31)24(6)13-12-18(23(24,4)5)21-26-19-10-8-9-11-20(19)27-21/h8-11,14,18H,7,12-13H2,1-6H3,(H,26,27)(H,28,31)/b25-14+ |
InChI Key |
AWJHYTHROTZWFF-AFUMVMLFSA-N |
Isomeric SMILES |
CCN1C(=C(C(=N1)C)/C=N/NC(=O)C2(CCC(C2(C)C)C3=NC4=CC=CC=C4N3)C)C |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C=NNC(=O)C2(CCC(C2(C)C)C3=NC4=CC=CC=C4N3)C)C |
Origin of Product |
United States |
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